molecular formula C10H15ClO B14449791 Bicyclo[4.2.1]nonane-1-carbonyl chloride CAS No. 79635-02-2

Bicyclo[4.2.1]nonane-1-carbonyl chloride

Cat. No.: B14449791
CAS No.: 79635-02-2
M. Wt: 186.68 g/mol
InChI Key: SROAGHLVZZETEH-UHFFFAOYSA-N
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Description

Bicyclo[4.2.1]nonane-1-carbonyl chloride: is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[421]nonane framework with a carbonyl chloride functional group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.1]nonane-1-carbonyl chloride can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,3,5-cycloheptatriene with suitable alkynes in the presence of a cobalt (I) catalyst. This reaction forms bicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to introduce the carbonyl chloride group .

Another method involves the trapping of cyclooctatetraene diene with one-carbon bis-electrophiles, such as dimethylcarbamoyl chloride, followed by subsequent transformations to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]nonane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The bicyclic framework can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Alcohols: Formed from the reduction of the carbonyl chloride group.

Scientific Research Applications

Bicyclo[4.2.1]nonane-1-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.2.1]nonane-1-carbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or material properties.

Comparison with Similar Compounds

Bicyclo[4.2.1]nonane-1-carbonyl chloride can be compared with other bicyclic compounds, such as:

The uniqueness of bicyclo[42

Properties

CAS No.

79635-02-2

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

bicyclo[4.2.1]nonane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-9(12)10-5-2-1-3-8(7-10)4-6-10/h8H,1-7H2

InChI Key

SROAGHLVZZETEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(C1)C2)C(=O)Cl

Origin of Product

United States

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